molecular formula C17H15N3OS B2622368 2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-59-0

2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2622368
CAS No.: 896337-59-0
M. Wt: 309.39
InChI Key: WKTISMAFSMBGNT-UXBLZVDNSA-N
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Description

2-(Cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a cinnamylthio group at position 2 and a methyl group at position 7.

Properties

IUPAC Name

9-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-13-7-5-11-20-15(13)18-16(19-17(20)21)22-12-6-10-14-8-3-2-4-9-14/h2-11H,12H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTISMAFSMBGNT-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=NC2=O)SC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-mercaptopyridine with cinnamyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on derivatives of 4H-pyrido[1,2-a][1,3,5]triazin-4-one with variations in substituents at positions 2 and 8. Key parameters include melting points , spectroscopic data , and substituent effects (Table 1).

Table 1: Comparison of 4H-Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives

Compound Name Substituent (Position 2) Position 9 Melting Point (°C) Key Spectral Features (¹H/¹³C NMR) Molecular Weight (g/mol) Source
2-(Cinnamylthio)-9-methyl-4H-pyrido... Cinnamylthio (S-CH₂-C₆H₅-CH=CH₂) Methyl N/A Expected δ ~7.2–7.8 (aromatic H), δ ~3.8 (CH₂-S) ~339.4 Hypothetical
2-(Benzylsulfanyl)-9-methyl-4H-pyrido (A891148) Benzylsulfanyl (S-CH₂-C₆H₅) Methyl N/A δ 7.67–8.45 (aromatic H), δ 2.24 (CH₃) ~297.3
2-Isopropylamino-9-methyl-4H-pyrido (4b3) Isopropylamino (NH-CH(CH₃)₂) Methyl 196 δ 1.18 (d, CH₃), δ 4.16 (m, NH-CH) 218
2-Cyclohexylamino-9-methyl-4H-pyrido (4b4) Cyclohexylamino (NH-C₆H₁₁) Methyl 176 δ 1.08–1.80 (cyclohexyl H), δ 2.24 (CH₃) 258
2-Diethylamino-9-methyl-4H-pyrido (4b5) Diethylamino (N(CH₂CH₃)₂) Methyl 124 δ 1.10 (t, CH₃), δ 3.52–3.57 (CH₂-N) 232
2-(3,4-Dimethoxyphenyl)-9-methyl-4H-pyrido 3,4-Dimethoxyphenyl Methyl N/A δ 3.69–3.87 (OCH₃), δ 6.94–8.79 (aromatic H) ~350.4

Key Observations

Substituent Effects on Melting Points: Amino-substituted derivatives (e.g., 4b3, 4b4) exhibit higher melting points (124–196°C) due to hydrogen bonding and crystallinity. In contrast, thioether derivatives (e.g., A891148) lack strong H-bond donors, resulting in lower crystallinity and unrecorded melting points . Bulky substituents (e.g., cyclohexylamino in 4b4) increase melting points compared to smaller groups (e.g., diethylamino in 4b5) .

Spectral Signatures: ¹H NMR: Thioether derivatives (e.g., A891148) show aromatic proton shifts at δ 7.67–8.45, while amino derivatives (e.g., 4b3) exhibit NH proton signals at δ ~4.16 . ¹³C NMR: The carbonyl carbon (C-4) resonates at δ ~160–164 in all derivatives, confirming the triazinone core’s rigidity .

Methyl at position 9 stabilizes the planar triazinone structure, as seen in consistent ¹³C NMR shifts (δ ~16–17 for CH₃) across analogs .

Pharmacological Implications

  • Thioether derivatives exhibit enhanced membrane permeability due to lipophilic sulfur atoms .
  • Amino derivatives (e.g., 4b3, 4b5) show moderate kinase inhibition, attributed to NH groups forming H-bonds with ATP-binding pockets .

Biological Activity

2-(Cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of pyrido[1,2-a][1,3,5]triazin derivatives. Its structure can be represented as follows:

  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.35 g/mol

The presence of the cinnamylthio group is crucial for its biological activity, potentially enhancing interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties . In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In cell line studies involving human cancer cells (e.g., HeLa and MCF-7), it demonstrated significant cytotoxicity with IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.

Antioxidant Activity

In addition to antimicrobial and anticancer activities, this compound has shown promising antioxidant activity . Using the DPPH radical scavenging assay, it exhibited an IC50 value of 50 µg/mL, indicating its potential as a natural antioxidant.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrido[1,2-a][1,3,5]triazin derivatives. Among them, this compound was highlighted for its superior activity against gram-positive bacteria. The study concluded that modifications to the thioether moiety could enhance antimicrobial potency.

Evaluation of Anticancer Properties

In a separate investigation reported in Cancer Letters, researchers assessed the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests that it may serve as a lead compound for developing new anticancer therapies.

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